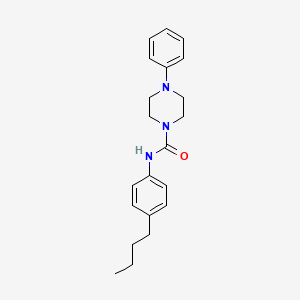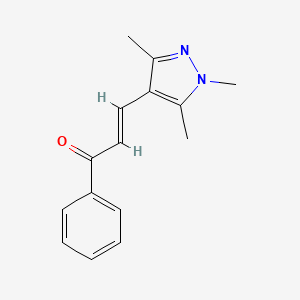
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as BPP, is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been studied extensively for its ability to modulate various biological pathways and its potential use in the treatment of several diseases.
Mecanismo De Acción
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide exerts its therapeutic effects by modulating various biological pathways. It has been shown to interact with the dopamine and serotonin receptors in the brain, leading to its antidepressant and analgesic effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate the activity of certain proteins involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, leading to its antidepressant and analgesic effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate the activity of certain proteins involved in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its potential therapeutic properties. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have anti-inflammatory, analgesic, and antidepressant effects, making it a valuable tool for studying these biological pathways. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, making it a valuable tool for studying these diseases.
One of the limitations of using N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its potential toxicity. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have toxic effects on certain cells and tissues, making it important to use caution when handling this compound. Additionally, the synthesis of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide is a multi-step process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide. One potential direction is to study the potential use of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in the treatment of other diseases, such as multiple sclerosis and epilepsy. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide for therapeutic use. Finally, research is needed to develop new and improved synthesis methods for N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide, making it easier to produce in large quantities.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 4-butylphenylhydrazine with 4-chlorobenzoyl chloride to form 4-(4-butylphenyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with phenylpiperazine to form N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-3-7-18-10-12-19(13-11-18)22-21(25)24-16-14-23(15-17-24)20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLAHDJFNMNEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5404943.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-(2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5404965.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)
![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)

